

1,2,3-Trichloropropane: A Comprehensive Toxicological and Human Health Risk Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2,3-Trichloropropane*

Cat. No.: *B165214*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant toxicological concern. Historically used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants, its persistence in the environment, particularly in groundwater, has led to ongoing human exposure concerns. This technical guide provides a comprehensive overview of the toxicological effects and human health risks associated with TCP. It synthesizes data from key studies on its carcinogenicity, genotoxicity, and target organ toxicity, with a focus on the underlying molecular mechanisms. Detailed experimental protocols from pivotal studies are presented, and quantitative toxicological data are summarized in tabular format for comparative analysis. Furthermore, this guide employs visualizations to elucidate complex metabolic pathways, experimental workflows, and the risk assessment process, offering a thorough resource for professionals in toxicology, environmental health, and drug development.

Introduction

1,2,3-Trichloropropane (CAS No. 96-18-4) is a colorless to straw-colored liquid with a chloroform-like odor.^[1] It is a man-made chemical and is not found naturally in the environment.^[2] Due to its chemical stability, TCP is persistent in the environment, particularly in groundwater, leading to potential long-term exposure for affected populations.^[3] Major

regulatory agencies, including the U.S. Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC), have classified **1,2,3-trichloropropane** as a probable or reasonably anticipated human carcinogen based on extensive animal studies.^{[2][4][5]} This document aims to provide a detailed technical overview of the current understanding of TCP toxicology and its implications for human health.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Animal studies indicate that **1,2,3-trichloropropane** is readily absorbed following oral, inhalation, and dermal exposure.^[6] Following absorption, it is widely distributed throughout the body, with the highest initial concentrations found in adipose tissue, skin, and muscle, and subsequently in the liver.^{[7][8]}

The metabolism of TCP is a critical factor in its toxicity and is primarily mediated by two pathways in the liver: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation.^{[4][9]}

- Cytochrome P450-mediated Oxidation: This pathway leads to the formation of reactive metabolites such as 2,3-dichloropropanal and 1,3-dichloroacetone.^[4] These intermediates can be further metabolized or can contribute to cellular toxicity.
- Glutathione Conjugation: TCP can be conjugated with glutathione, a reaction that can lead to the formation of a highly reactive episulfonium ion.^[4] This reactive intermediate is capable of forming adducts with DNA, which is a key mechanism of its genotoxicity and carcinogenicity.^{[4][10]}

Metabolites of TCP are primarily excreted in the urine, with smaller amounts eliminated in the feces and as unchanged TCP in exhaled air.^[8]

Toxicological Effects

Carcinogenicity

Numerous studies in animal models have demonstrated the potent carcinogenicity of **1,2,3-trichloropropane**. The National Toxicology Program (NTP) conducted a comprehensive two-

year gavage study in rats and mice, which serves as a cornerstone for the carcinogenicity assessment of TCP.[11][12]

Key Findings from Animal Studies:

- Multi-organ Carcinogen: Oral exposure to TCP has been shown to induce tumors in multiple organs in both rats and mice.[11][13]
- Tumor Sites: In rats, observed tumors included squamous cell papillomas and carcinomas of the forestomach and oral mucosa, as well as adenomas of the pancreas and renal tubules. [11] In mice, TCP exposure led to squamous cell papillomas and carcinomas of the forestomach, as well as liver and Harderian gland tumors.[14]

Based on this strong evidence in animals, regulatory agencies have classified TCP as a likely or probable human carcinogen.[2][4][5]

Genotoxicity

1,2,3-Trichloropropane is considered a genotoxic carcinogen.[12] Its genotoxicity is primarily attributed to the formation of reactive metabolites that can bind to DNA, forming DNA adducts. [4][10] The formation of S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione has been identified as a major DNA adduct.[15] The presence of these adducts can lead to mutations and chromosomal damage, initiating the carcinogenic process. In vitro studies have shown that TCP can induce gene mutations, sister chromatid exchanges, and chromosomal aberrations in mammalian cells, typically in the presence of metabolic activation.[9]

Target Organ Toxicity

Besides its carcinogenic effects, TCP exposure is associated with toxicity in several target organs.

- Liver: The liver is a primary target organ for TCP toxicity.[16] Animal studies have demonstrated a range of hepatic effects, including increased liver weight, hepatocellular necrosis, and bile duct hyperplasia, following both acute and chronic exposure.[11][16]
- Kidney: Renal toxicity is another significant concern with TCP exposure.[16] Studies in animals have reported effects such as increased kidney weight and renal tubule hyperplasia.

[\[11\]](#)

- Respiratory System: Inhalation of TCP can cause irritation to the eyes and throat in humans. [2] Animal studies have shown that inhalation exposure can lead to damage to the nasal olfactory epithelium.[17]
- Other Effects: Other reported toxic effects in animals include decreased body weight, hematological changes, and reproductive effects such as reduced fertility in females.[4][11]

Human Health Risks

Human exposure to **1,2,3-trichloropropane** can occur through the ingestion of contaminated drinking water, inhalation of contaminated air, and dermal contact.[18] The primary concern for human health is the risk of cancer due to long-term exposure.[2] Short-term exposure to high levels of TCP can cause irritation of the eyes, skin, and respiratory tract, as well as central nervous system depression.[18]

Quantitative Risk Assessment

Regulatory agencies have established quantitative values to characterize the risk of both cancer and non-cancer health effects from TCP exposure. These values are derived from animal studies and are used to set guidelines and standards for environmental protection.

Table 1: Quantitative Toxicological Data for **1,2,3-Trichloropropane**

Parameter	Value	Species/Route	Agency/Reference
Oral LD50	150 - 500 mg/kg	Rat/Oral	[8]
Inhalation LC50 (4-hour)	~3000 mg/m ³	Rat, Mouse/Inhalation	[3]
Oral Reference Dose (RfD)	4×10^{-3} mg/kg/day	-	EPA/IRIS[2]
Inhalation Reference Concentration (RfC)	3×10^{-4} mg/m ³	-	EPA/IRIS[2]
Oral Slope Factor (Cancer)	$30 \text{ (mg/kg/day)}^{-1}$	-	EPA/IRIS[2]
Acute Inhalation MRL	0.001 ppm	Rat/Inhalation	ATSDR[17]
Intermediate Oral MRL	0.03 mg/kg/day	Rat/Oral	ATSDR[17]

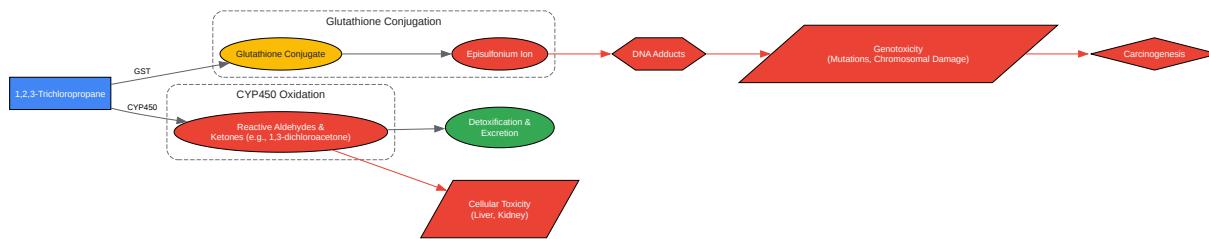
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; RfD: Reference Dose; RfC: Reference Concentration; MRL: Minimal Risk Level.

Experimental Protocols

NTP (1993) Chronic Gavage Study in Rats and Mice

This study was a cornerstone in assessing the carcinogenicity of **1,2,3-trichloropropane**. [11] [12]

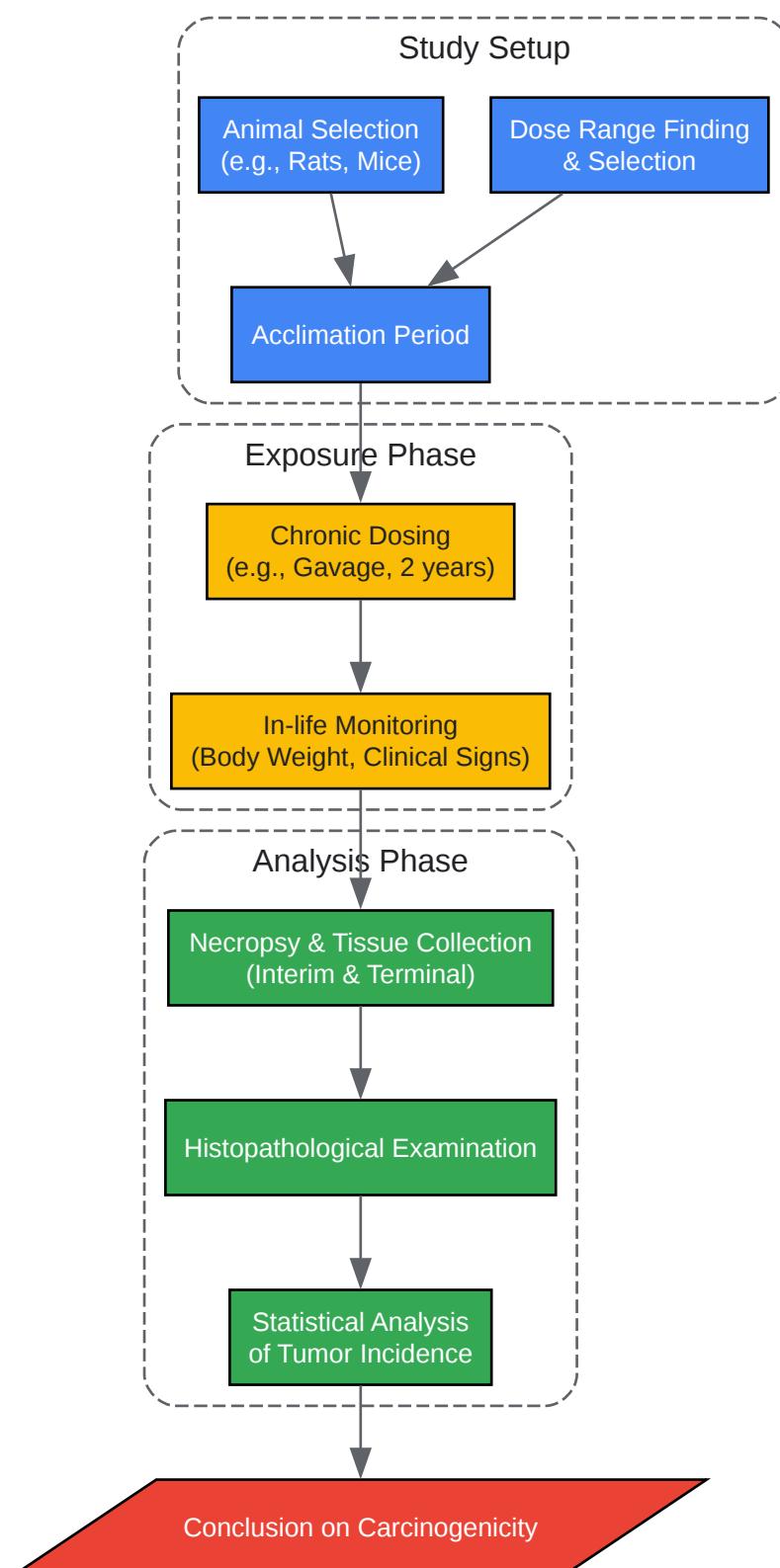
- Test Animals: Fischer 344/N rats and B6C3F1 mice.
- Administration: **1,2,3-Trichloropropane** was administered by gavage in corn oil.
- Dosage Groups (Rats): 0, 3, 10, and 30 mg/kg body weight per day.
- Dosage Groups (Mice): 0, 6, 20, and 60 mg/kg body weight per day.
- Duration: 5 days per week for up to 104 weeks.

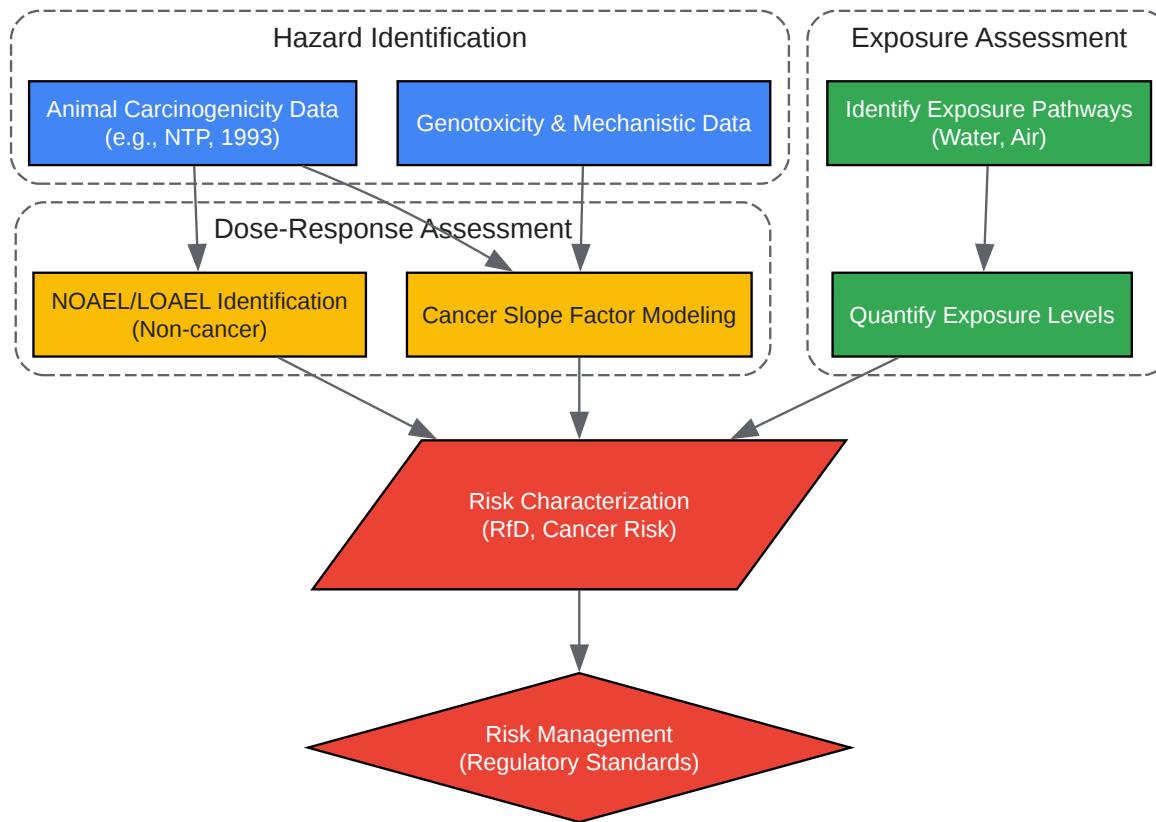

- Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and comprehensive histopathological examination of tissues for non-neoplastic and neoplastic lesions. An interim sacrifice was conducted at 15 months.[12]

Johannsen et al. (1988) Subchronic Inhalation Study in Rats

This study evaluated the subchronic and reproductive effects of inhaled **1,2,3-trichloropropane**.

- Test Animals: Sprague-Dawley rats.
- Exposure: Whole-body inhalation exposure to **1,2,3-trichloropropane** vapor.
- Concentration Groups: 0, 0.5, 5, and 15 ppm.
- Duration: 6 hours per day, 5 days per week for 13 weeks. For the reproductive assessment, males were exposed for 10 weeks and females for 2 weeks prior to mating, and females were also exposed during gestation.
- Endpoints Evaluated: Clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major tissues. Reproductive parameters such as fertility, gestation length, and litter size were also assessed.


Visualizations Signaling Pathways and Mechanisms



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of **1,2,3-Trichloropropane** leading to toxicity.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurofinsus.com [eurofinsus.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. 1,2,3-Trichloropropene - IDLH | NIOSH | CDC [cdc.gov]
- 4. Transformation and biodegradation of 1,2,3-trichloropropene (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Example Cancer Information in PHAST for 1,2,3-Trichloropropane [atsdr.cdc.gov]
- 6. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. health.state.mn.us [health.state.mn.us]
- 15. The effects of exposure route on DNA adduct formation and cellular proliferation by 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- To cite this document: BenchChem. [1,2,3-Trichloropropane: A Comprehensive Toxicological and Human Health Risk Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165214#toxicological-effects-and-human-health-risks-of-1-2-3-trichloropropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com